An In-depth Technical Guide to HA-966 Trihydrate: Core Properties and Characteristics
An In-depth Technical Guide to HA-966 Trihydrate: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties and characteristics of HA-966 trihydrate, a racemic compound with notable activity at the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and pharmacological properties, key experimental methodologies, and the signaling pathways it modulates.
Physicochemical Properties
HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a synthetic molecule.[1] The trihydrate form incorporates three molecules of water into its structure.
| Property | Value | Reference |
| Chemical Formula | C₄H₈N₂O₂·3H₂O | [2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Anhydrous Molecular Weight | 116.12 g/mol | [3] |
| Stereochemistry | Racemic ((+)/(-)) | [2] |
| Solubility (R)-(+)-enantiomer) | Soluble in water (up to 100 mM) |
Pharmacological Characteristics
HA-966 is primarily characterized by its stereoselective interaction with the glycine modulatory site of the NMDA receptor. The two enantiomers of HA-966 possess distinct pharmacological profiles.
The (R)-(+)-enantiomer is a selective antagonist/low-efficacy partial agonist at the glycine site of the NMDA receptor.[1][4] This activity is responsible for its neuroprotective, anticonvulsant, and anxiolytic effects observed in animal models.[1] In contrast, the (S)-(-)-enantiomer has weak activity at the NMDA receptor's glycine site but exhibits potent sedative and muscle relaxant properties, resembling the effects of gamma-butyrolactone.[1][4]
Receptor Binding Affinity
The affinity of the enantiomers of HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor has been quantified through radioligand binding assays.
| Enantiomer | IC₅₀ (vs. [³H]glycine) | Tissue Source | Reference |
| (+)-HA-966 | 12.5 µM | Rat cerebral cortex synaptic membranes | [4] |
| (-)-HA-966 | 339 µM | Rat cerebral cortex synaptic membranes | [4] |
| Racemic HA-966 | 17.5 µM | Rat cerebral cortex synaptic plasma membranes | [5] |
In Vivo Efficacy
The anticonvulsant properties of the (+)-enantiomer of HA-966 have been demonstrated in various animal models of seizures.
| Seizure Model | Administration Route | ED₅₀ | Animal Model | Reference |
| Sound-induced seizures | Intraperitoneal (i.p.) | 52.6 mg/kg | Mice | [4] |
| N-methyl-DL-aspartic acid (NMDLA)-induced seizures | Intravenous (i.v.) | 900 mg/kg | Mice | [4] |
Key Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the characterization of HA-966.
Strychnine-Insensitive [³H]Glycine Binding Assay
This assay is used to determine the binding affinity of HA-966 for the glycine modulatory site of the NMDA receptor.
Protocol:
-
Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.
-
Incubation: Membranes are incubated with the radioligand, [³H]glycine (typically at a concentration of 20-40 nM), in a buffer solution (e.g., 50 mM Tris-citrate, pH 7.4) at 4°C for a specified duration (e.g., 20-30 minutes) to allow for binding to reach equilibrium.[6]
-
Competition Binding: To determine the IC₅₀ of HA-966, various concentrations of the compound are included in the incubation mixture to compete with [³H]glycine for binding to the receptor sites.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration or centrifugation to separate the membrane-bound radioligand from the unbound radioligand in the solution. The membranes are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[6]
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).[6] Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value, the concentration of HA-966 that inhibits 50% of the specific [³H]glycine binding, is then determined by non-linear regression analysis of the competition binding data.
Whole-Cell Patch-Clamp Electrophysiology in Cortical Slices
This technique is employed to measure the functional effects of HA-966 on NMDA receptor-mediated currents in neurons.
Protocol:
-
Slice Preparation: Coronal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., cerebral cortex) are prepared from rats. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) with a composition such as (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[7]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 34°C).[7] Whole-cell patch-clamp recordings are obtained from visually identified neurons using glass micropipettes (4–11 MΩ resistance) filled with an internal solution.[7] A common internal solution composition for recording NMDA currents is (in mM): 115 potassium gluconate, 20 KCl, 10 HEPES, 2 MgATP, 0.3 NaGTP, and 10 sodium phosphocreatine.[7]
-
NMDA Current Evocation: NMDA receptor-mediated currents are evoked by the application of NMDA.
-
Drug Application: HA-966 is applied to the slice via the perfusion system at known concentrations to assess its effect on the evoked NMDA currents.
-
Data Acquisition and Analysis: The currents are recorded using an appropriate amplifier and digitized for offline analysis. The effect of HA-966 is quantified by measuring the reduction in the amplitude of the NMDA-evoked currents.
Maximal Electroshock Seizure (MES) Test
This in vivo model is used to evaluate the anticonvulsant activity of compounds.
Protocol:
-
Animal Model: Male mice are typically used for this assay.[8]
-
Drug Administration: HA-966 is administered to the animals, typically via the intraperitoneal (i.p.) or oral (p.o.) route, at various doses.[8]
-
Induction of Seizure: A maximal seizure is induced by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.[8][9]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[9]
-
Data Analysis: The dose of HA-966 that protects 50% of the animals from the tonic hindlimb extension (the ED₅₀) is calculated.
Elevated Plus Maze (EPM) Test
This behavioral test is used to assess the anxiolytic-like effects of compounds in rodents.
Protocol:
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor (typically 50 cm for rats).[10] The dimensions for a rat maze are often around 5 cm wide and 35-50 cm long for each arm, with the closed arms having 15 cm high walls.[10][11]
-
Animal Model: Rats are commonly used for this test.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (usually 5 minutes). The session is recorded by an overhead video camera.[10]
-
Data Collection and Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. The total distance traveled can also be measured to assess general locomotor activity.
Signaling Pathways and Mechanisms of Action
HA-966 exerts its effects primarily by modulating the function of the NMDA receptor, which in turn influences downstream signaling cascades and neurotransmitter systems.
NMDA Receptor Signaling Pathway
The (R)-(+)-enantiomer of HA-966 acts as an antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit. By blocking the glycine site, (+)-HA-966 prevents the conformational changes necessary for ion channel opening, thereby reducing the influx of Ca²⁺ into the neuron. This reduction in Ca²⁺ influx can subsequently attenuate the activation of downstream signaling pathways, such as the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which are involved in synaptic plasticity and gene expression.[12][13]
Modulation of Dopamine Signaling
The activity of the NMDA receptor is known to modulate dopamine release in the striatum. There is a complex interplay between the glutamatergic and dopaminergic systems. For instance, NMDA receptor activation can influence the activity of medium spiny neurons, which are the principal neurons of the striatum and are central to the regulation of motor control and reward-based learning. The (S)-(-)-enantiomer of HA-966, with its sedative effects, is suggested to act through a disruption of striatal dopaminergic mechanisms, though the precise mechanism remains to be fully elucidated.[4]
Experimental Workflow Diagrams
Workflow for In Vivo Anticonvulsant Testing
The following diagram illustrates the typical workflow for assessing the anticonvulsant efficacy of HA-966 trihydrate using the Maximal Electroshock Seizure (MES) test.
Workflow for Radioligand Binding Assay
The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of HA-966 for the NMDA receptor's glycine site.
References
- 1. axolbio.com [axolbio.com]
- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HA-966 - Wikipedia [en.wikipedia.org]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. protocols.io [protocols.io]
- 11. newcastle.edu.au [newcastle.edu.au]
- 12. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: implications for affective pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]
